5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is a polyhydroxyflavone belonging to the flavonoid class of compounds. This compound is characterized by the presence of multiple methoxy groups attached to its flavonoid backbone, specifically at positions 3, 6, 7, 8, 3', and 4'. It has been isolated from various natural sources, including the edible brown seaweed Hizikia fusiforme, which is known for its rich content of bioactive compounds. The chemical formula for this compound is C21H22O9, and its unique structure contributes to its diverse biological activities and potential therapeutic applications .
The synthesis of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone can be achieved through several methods. Common synthetic routes involve the methylation of corresponding hydroxyl groups on a flavonoid backbone.
Technical Details:
The molecular structure of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone features a chromone core with hydroxyl and methoxy substituents. The arrangement of these substituents significantly influences its biological properties.
Data:
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone can undergo various chemical reactions due to its functional groups.
Reactions and Technical Details:
The mechanism of action of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone involves its interaction with various molecular targets and pathways that contribute to its biological effects.
Process and Data:
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Physical Properties:
Chemical Properties:
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has several scientific applications due to its diverse biological activities.
Scientific Uses:
This compound's unique structural characteristics make it a valuable subject for ongoing research into its potential health benefits and therapeutic applications.
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) exerts potent anticancer effects primarily through ROS generation, triggering mitochondrial permeability transition and cytochrome c release. In human leukemia HL-60 cells, 5-OH-HxMF rapidly elevates intracellular ROS levels within 30 minutes of treatment, preceding mitochondrial membrane depolarization. This oxidative stress disrupts electron transport chain complexes, depleting ATP and activating pro-apoptotic Bcl-2 family proteins. The critical role of ROS is confirmed by studies where antioxidants like N-acetylcysteine (NAC) completely abolish 5-OH-HxMF-induced apoptosis [1]. Similarly, in gastric cancer BGC-7901 cells, 5-OH-HxMF increases ROS generation by 2.5-fold within 6 hours, correlating with Bax/Bcl-2 ratio elevation and cytochrome c translocation to the cytosol [2]. The C-5 hydroxyl group is essential for this pro-oxidant activity, as non-hydroxylated analogs show significantly reduced efficacy [1].
Table 1: ROS-Mediated Anticancer Mechanisms of 5-OH-HxMF
Cancer Type | ROS Kinetics | Mitochondrial Consequences | Rescue by Antioxidants |
---|---|---|---|
Leukemia (HL-60) | ↑ within 30 min | Cytochrome c release, ΔΨm loss | Complete (NAC/catalase) |
Gastric (BGC-7901) | ↑ 2.5-fold at 6 hr | Bax/Bcl-2 imbalance, caspase-9 activation | Partial (NAC) |
Colon Cancer | Dose-dependent ↑ | p53 phosphorylation, PUMA induction | Not tested |
5-OH-HxMF activates both intrinsic and extrinsic caspase cascades. In HL-60 leukemia cells, it initiates cleavage of procaspase-9 and -3 within 12 hours, followed by poly(ADP-ribose) polymerase (PARP) degradation and DNA fragmentation [1] [2]. A caspase-independent pathway involving endonuclease G (EndoG) translocation from mitochondria to the nucleus also contributes to nuclear DNA degradation. Temporal analysis reveals cytochrome c release peaks at 3–6 hours post-treatment, preceding caspase-3 activation (detected at 6–12 hours) and DNA laddering (evident after 12 hours) [1]. In gastric cancer models, 5-OH-HxMF downregulates procaspase-3 and -9 while upregulating cleaved caspases and PARP fragments. Pharmacological inhibition of caspases using Z-VAD-FMK reduces DNA fragmentation by 70%, confirming caspase-dependency [2].
Growth Arrest and DNA Damage-inducible 153 (GADD153/CHOP) is a critical mediator of 5-OH-HxMF-induced apoptosis. In HL-60 cells, 5-OH-HxMF upregulates GADD153 protein expression in a time-dependent manner, with levels increasing 4-fold within 24 hours. This induction is ROS-dependent, as NAC and catalase pretreatment suppress GADD153 expression [1]. GADD153 activation correlates with:
Beyond apoptosis induction, 5-OH-HxMF disrupts cell cycle progression. In triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231), it induces G2/M arrest at 20–40 µM concentrations, with >70% of cells accumulating in G2/M within 24 hours. This arrest correlates with:
5-OH-HxMF mechanistically targets G2/M regulators:
Table 2: Cell Cycle Regulatory Proteins Modulated by 5-OH-HxMF
Target Protein | Regulation by 5-OH-HxMF | Functional Consequence |
---|---|---|
Cyclin B1 | ↓ 50% expression | Failed CDK1 activation |
p21WAF1/CIP1 | ↑ 3-fold | CDK1/2 inhibition |
Phospho-CDK1 (Tyr15) | ↑ 4-fold | CDK1 inactivation |
Phospho-Chk1 (Ser345) | ↑ 2.5-fold | G2/M checkpoint enforcement |
Cdc25C | ↓ 70% activity | Sustained CDK1 phosphorylation |
In TNBC models, 5-OH-HxMF also downregulates G2/M transition drivers like PLK1 and Aurora A kinase, further enforcing arrest [5] [10]. The compound’s dual induction of DNA damage (via ROS) and checkpoint activation creates synthetic lethality in cancer cells with compromised DNA repair pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: